molecular formula C21H26ClNO2 B1677585 Myfadol hydrochloride CAS No. 4370-33-6

Myfadol hydrochloride

Cat. No.: B1677585
CAS No.: 4370-33-6
M. Wt: 359.9 g/mol
InChI Key: ARCUFWKZXDWDIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myfadol hydrochloride, chemically designated as 2-[3-(m-hydroxyphenyl)-2,3-dimethylpiperidino]acetophenone, is a synthetic compound primarily investigated for its analgesic properties . Structurally, it features a piperidine ring substituted with a m-hydroxyphenyl group and an acetophenone moiety (Fig. 1). Current applications focus on pain management, though its pharmacological profile, including bioavailability and metabolism, remains understudied.

Properties

CAS No.

4370-33-6

Molecular Formula

C21H26ClNO2

Molecular Weight

359.9 g/mol

IUPAC Name

2-[3-(3-hydroxyphenyl)-2,3-dimethylpiperidin-1-yl]-1-phenylethanone;hydrochloride

InChI

InChI=1S/C21H25NO2.ClH/c1-16-21(2,18-10-6-11-19(23)14-18)12-7-13-22(16)15-20(24)17-8-4-3-5-9-17;/h3-6,8-11,14,16,23H,7,12-13,15H2,1-2H3;1H

InChI Key

ARCUFWKZXDWDIH-UHFFFAOYSA-N

SMILES

CC1C(CCCN1CC(=O)C2=CC=CC=C2)(C)C3=CC(=CC=C3)O.Cl

Canonical SMILES

CC1C(CCCN1CC(=O)C2=CC=CC=C2)(C)C3=CC(=CC=C3)O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Myfadol hydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Comparisons

Myfadol Hydrochloride vs. Tramadol Hydrochloride
  • Tramadol hydrochloride (Fig. 2) combines a phenylpiperidine core with a methyl ether substituent, enabling dual μ-opioid agonism and serotonin/norepinephrine reuptake inhibition .
This compound vs. Tapentadol Hydrochloride
  • Tapentadol hydrochloride (Fig. 3) features a benzofuran ring fused to a dimethylaminomethyl group, providing selective μ-opioid agonism and norepinephrine reuptake inhibition .
  • Myfadol lacks the benzofuran system, which may reduce norepinephrine activity but retain opioid-mediated analgesia.

Pharmacological and Analytical Comparisons

Table 1: Key Pharmacological and Analytical Parameters
Compound Therapeutic Use Pharmacological Class Key Analytical Methods (from Evidence)
This compound Analgesic (proposed) Opioid receptor modulator Limited data; structural analysis inferred from analogues
Tramadol Hydrochloride Moderate-severe pain Dual-action opioid/SNRI TLC (Rf ~0.5), HPLC (UV 270 nm, C8 column, mobile phase: TFA/acetonitrile)
Tapentadol Hydrochloride Chronic pain μ-opioid agonist/NRI Structural characterization via NMR/LC-MS (not detailed in evidence)
Diphenidol Hydrochloride Lab chemical Not applicable Acute oral toxicity (Category 4, H302); no therapeutic data
Dosulepin Hydrochloride Antidepressant Tricyclic antidepressant RP-HPLC for stability testing (C18 column, UV detection)

Key Findings:

Analytical Rigor : Tramadol’s quality control protocols (e.g., TLC for related substances, HPLC for purity) are more established compared to Myfadol, which lacks documented methods .

Structural-Activity Relationships (SAR): The m-hydroxyphenyl group in Myfadol may improve solubility over Tramadol’s methyl ether but could increase oxidative metabolic liability . Absence of Tapentadol’s benzofuran ring in Myfadol likely limits norepinephrine reuptake inhibition, narrowing its therapeutic scope .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Myfadol hydrochloride
Reactant of Route 2
Reactant of Route 2
Myfadol hydrochloride

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